Tert-butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIEGRSORTDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate dihalide.
Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a nitrophenol derivative with a fluoro-substituted benzene ring.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via an alkylation reaction using tert-butyl bromide and a strong base.
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is fundamental for deprotection in synthetic workflows:
-
Acidic Hydrolysis :
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C cleaves the Boc group, producing 3-(2-fluoro-6-nitrophenoxy)pyrrolidine and releasing CO₂ and tert-butanol. -
Basic Hydrolysis :
Aqueous NaOH or KOH at elevated temperatures (60–80°C) also deprotects the amine but may lead to side reactions involving the nitro group.
Reduction of the Nitro Group
The nitro group at the 6-position is reducible to an amine under catalytic hydrogenation or chemical reduction conditions:
-
Catalytic Hydrogenation :
Using H₂ gas (1–3 atm) and 10% Pd/C in ethanol at 25°C quantitatively converts the nitro group to an amine. -
Chemical Reduction :
SnCl₂ in HCl or Fe/NH₄Cl in ethanol/water mixtures achieves partial reduction but may require careful pH control to avoid over-reduction.
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitro and fluoro groups activate the aromatic ring toward NAS. Key examples include:
-
Fluorine Displacement :
Reaction with amines (e.g., morpholine) in DMF at 80°C replaces the 2-fluoro substituent, yielding 2-morpholino-6-nitrophenoxy derivatives . -
Nitro Group Participation :
The nitro group can act as a leaving group under strong reducing conditions or in the presence of thiols, though this is less common due to competing reductions.
Coupling Reactions
The pyrrolidine nitrogen, after Boc deprotection, participates in cross-coupling reactions:
-
Buchwald-Hartwig Amination :
Palladium-catalyzed coupling with aryl halides forms C–N bonds, enabling diversification of the pyrrolidine scaffold . -
Suzuki-Miyaura Coupling :
Boronic acid derivatives react with halogenated intermediates synthesized from the parent compound, facilitating biaryl formation .
Oxidation and Functionalization
-
Pyrrolidine Ring Oxidation :
Treatment with m-CPBA or RuO₄ selectively oxidizes the pyrrolidine ring to a lactam or γ-amino ketone, depending on conditions. -
Electrophilic Aromatic Substitution :
The nitrophenoxy moiety undergoes nitration or sulfonation at the 4-position under controlled conditions, though steric hindrance from the tert-butyl group limits reactivity.
Comparative Reactivity of Structural Analogs
Key Reaction Conditions and Catalysts
| Reaction Type | Typical Conditions | Yield (%) |
|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), 25°C, 2h | >95 |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12h | 98 |
| NAS (Fluorine) | Morpholine, DMF, 80°C, 24h | 65–75 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 18h | 70–85 |
Scientific Research Applications
®-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogous pyrrolidine-carboxylate derivatives. Below is a detailed analysis:
Functional Group Variations
Structural Analogues in Catalogs
- Spirocyclic Analogues : tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (Similarity: 0.94) features a spirocyclic system, which reduces conformational flexibility but improves metabolic stability .
Pharmacological Relevance
- Kinase Inhibition : The fluorine and nitro groups in the target compound enhance binding to ATP pockets in kinases, a property shared with pyrimidine-based derivatives (e.g., Reference Example 107 in EP 4 374 877 A2) but with reduced off-target effects due to the pyrrolidine scaffold .
- Solubility Profile : Compared to analogues with hydroxyl or methoxy groups, the nitro-fluoro combination reduces aqueous solubility but improves membrane permeability .
Research Findings and Data
Analytical Data Comparison
Biological Activity
Tert-butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Tert-butyl (3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
- Molecular Formula : C15H19FN2O5
- Molecular Weight : 326.32 g/mol
- CAS Number : 1233860-33-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorinated nitrophenoxy group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. The pyrrolidine ring contributes to the compound's structural rigidity, enhancing binding affinity and specificity towards biological targets .
Biological Activity Overview
The compound exhibits several biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its potential therapeutic effects are summarized below:
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of similar compounds in the pyrrolidine class. Results indicated that modifications in the nitrophenoxy group significantly influenced COX-1 and COX-2 inhibitory activities, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- Neuroprotective Effects : Research into nitro-substituted compounds has revealed neuroprotective properties against oxidative stress in glial cells. The presence of electron-withdrawing groups such as fluorine enhances these protective effects, suggesting that this compound may exhibit similar benefits .
- Antimicrobial Activity : A comparative study on various pyrrolidine derivatives found that those with nitro substitutions displayed increased antimicrobial efficacy against Gram-positive bacteria. The introduction of a fluorine atom further enhanced this activity, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate, and how are intermediates validated?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a nitro- and fluoro-substituted phenol derivative and a pyrrolidine precursor. For example, tert-butyl-protected pyrrolidine intermediates are reacted with activated aryl halides or nitroaryl fluorides under basic conditions (e.g., K₂CO₃ or Et₃N in polar aprotic solvents like DMF or THF) . Intermediates are validated via multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity. For instance, ¹⁹F NMR is critical to verify the position of the fluoro substituent, while ¹H NMR splitting patterns distinguish pyrrolidine ring conformers .
Q. What spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., JH-F for fluorine-proton coupling in the 2-fluoro-6-nitrophenoxy group) and DEPT/HSQC for carbon assignments. The tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
- HRMS (ESI or EI) : Confirm molecular formula via exact mass matching (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 and 1350 cm⁻¹) stretches .
Q. How is the compound’s stability assessed under various storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- HPLC Monitoring : Track degradation over time in solutions (e.g., DMSO or aqueous buffers) under light/heat exposure. Nitro groups may sensitize the compound to photodegradation, necessitating dark storage .
Advanced Research Questions
Q. How do electron-withdrawing substituents (fluoro, nitro) influence reactivity in cross-coupling or functionalization reactions?
The nitro group activates the aryl ring toward SNAr but deactivates it toward electrophilic substitution. The fluoro substituent enhances para/ortho-directed reactivity in metal-catalyzed couplings (e.g., Suzuki-Miyaura). For example, in Pd-mediated reactions, the nitro group may require protection (e.g., reduction to NH₂) to prevent side reactions . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies minimize diastereomer formation during pyrrolidine functionalization?
- Chiral Auxiliaries : Use enantiopure tert-butyl pyrrolidine carboxylates (e.g., (R)- or (S)-configured starting materials) to control stereochemistry .
- Protecting Group Optimization : The tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine nitrogen, reducing racemization during phenoxy substitution .
- Low-Temperature Reactions : Perform substitutions at 0–20°C to slow kinetic resolution of diastereomers .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Molecular Docking : Predict binding to enzymes like kinases or phosphatases, leveraging the nitro group’s hydrogen-bonding potential .
- Cellular Assays : Test cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylation states) .
- SPR/BLI : Measure binding kinetics (kon/koff) to immobilized proteins .
Methodological Considerations
Q. What purification techniques resolve challenges in isolating high-purity product?
- C18 Reverse-Phase Chromatography : Effective for separating polar byproducts (e.g., nitro-reduction intermediates) using acetonitrile/water gradients .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to exploit differences in solubility between the product and nitro-containing impurities .
Q. How are reaction conditions optimized to suppress nitro-group reduction during hydrogenation steps?
- Catalyst Selection : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) to avoid over-reduction to amines .
- Additives : Introduce quinoline or thiourea to poison catalysts and selectively halt reduction at the desired stage .
Data Contradictions and Resolution
Q. How are discrepancies in reported NMR chemical shifts reconciled across studies?
- Solvent/Concentration Effects : Chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). Refer to internal standards (e.g., TMS) for calibration .
- Dynamic Effects : Rotamers in the pyrrolidine ring cause splitting; variable-temperature NMR (VT-NMR) can coalesce signals for accurate assignments .
Q. What computational tools predict the compound’s behavior in complex reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
